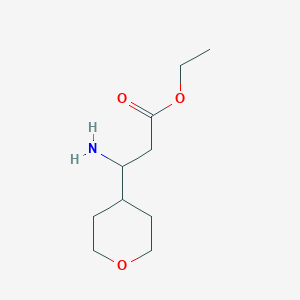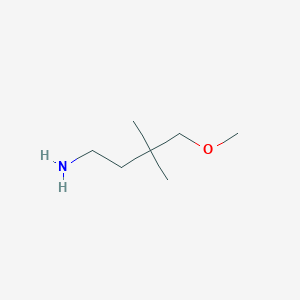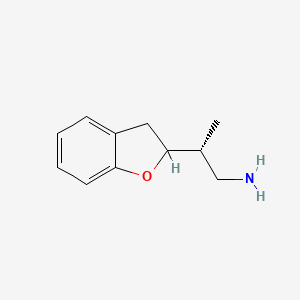
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine, also known as DBF, is a chemical compound that has been gaining attention in the scientific community due to its potential therapeutic applications. DBF is a chiral compound that belongs to the class of amines and has a molecular formula of C11H15NO. In
Wirkmechanismus
The exact mechanism of action of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine is not fully understood, but it is believed to act on multiple targets in the central nervous system. This compound has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines in animal models of neurodegenerative diseases. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It also has a low toxicity profile, making it safe for use in animal studies. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it challenging to administer in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to test specific hypotheses.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine. One area of interest is the potential use of this compound as a therapeutic agent for neurodegenerative diseases. Additional studies are needed to further elucidate the mechanisms of action of this compound and to determine its efficacy in animal models of these diseases. Another area of interest is the potential use of this compound as an analgesic agent for the treatment of neuropathic pain. Further studies are needed to determine the optimal dose and route of administration for this compound in these applications. Finally, additional studies are needed to explore the potential use of this compound in other therapeutic applications, such as the treatment of psychiatric disorders.
Synthesemethoden
The synthesis of (2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine involves the reaction of 2,3-dihydro-1-benzofuran with (R)-1-amino-2-propanol in the presence of a catalyst. The reaction proceeds under mild conditions, and the product is obtained in high yield and purity. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,3-Dihydro-1-benzofuran-2-yl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and analgesic properties. This compound has been shown to protect against oxidative stress-induced neuronal damage and reduce inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been found to have analgesic effects in animal models of neuropathic pain.
Eigenschaften
IUPAC Name |
(2R)-2-(2,3-dihydro-1-benzofuran-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(7-12)11-6-9-4-2-3-5-10(9)13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOTWVZXFLKECS-RZZZFEHKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2579836.png)
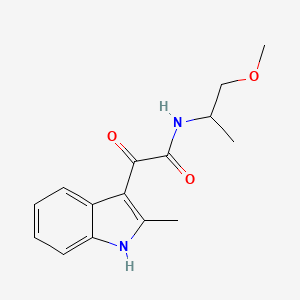

![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)
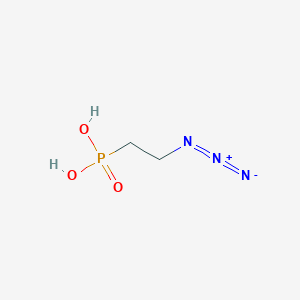

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)


![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)

![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)
